

Feudomycin A: A Technical Guide to its Structure Elucidation and Spectroscopic Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Feudomycin A is an anthracycline antibiotic produced by a mutant strain of Streptomyces coeruleorubidus ME130-A4. As a member of the feudomycin complex, it represents a variation in the anthracycline structure, a class of compounds renowned for their potent antitumor activities. The elucidation of **Feudomycin A**'s structure has been pivotal in understanding the biosynthetic pathways of anthracyclines and in the continued search for novel, more effective chemotherapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic analysis and structure determination of **Feudomycin A**, complete with detailed experimental protocols and data presented for clarity and comparative analysis.

Physicochemical and Spectroscopic Data

The structural determination of **Feudomycin A** was accomplished through a combination of spectroscopic techniques, including Mass Spectrometry, Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Physicochemical Properties of Feudomycin A



Property	Value
Molecular Formula	C27H31NO9
Molecular Weight	513.54 g/mol
Appearance	Red powder
Melting Point	152-154 °C
Optical Rotation ([α]D23)	+210° (c 0.1, CHCl3)

Table 2: Spectroscopic Data for Feudomycin A

Technique	Data
High-Resolution Mass Spectrometry (HR-MS)	m/z 514.2071 [M+H]+
UV-Vis Spectroscopy (λmax in MeOH, nm)	234, 252, 290, 480, 495, 530
Infrared Spectroscopy (IR, vmax in KBr, cm-1)	3450, 1710, 1615, 1580, 1410, 1285, 1210, 1120, 1070, 990

Table 3: 1H NMR Spectroscopic Data for Feudomycin A (100 MHz, CDCl3)



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	7.95	d	7.5
H-2	7.72	t	8.0
H-3	7.35	d	8.5
H-4'	4.05	S	
H-7	5.20	br s	
H-1'	5.48	d	3.0
H-10ax	2.32	d	14.5
H-10eq	2.15	d	14.5
4-OCH3	4.05	S	
6-OH	13.92	S	_
11-OH	13.20	S	_

Table 4: 13C NMR Spectroscopic Data for Feudomycin A (25 MHz, CDCl3)



Carbon	Chemical Shift (δ, ppm)
C-1	120.8
C-2	136.6
C-3	118.5
C-4	156.2
C-4a	111.4
C-5	186.6
C-5a	135.5
C-6	161.0
C-6a	115.7
C-7	69.8
C-8	33.7
C-9	76.8
C-10	35.5
C-10a	134.1
C-11	155.2
C-11a	110.0
C-12	186.2
C-12a	134.6
4-OCH3	56.6
C-1'	100.7
C-2'	34.1
C-3'	46.2
C-4'	65.1



C-5'	67.8
C-6'	17.0

Experimental Protocols

The isolation and subsequent structural analysis of **Feudomycin A** involve a multi-step process, from fermentation of the producing organism to purification and spectroscopic characterization.

Fermentation and Isolation

- Producing Organism: A mutant strain, 4N-140, derived from Streptomyces coeruleorubidus
 ME130-A4, is used for the production of feudomycins.
- Fermentation: The strain is cultured in a suitable fermentation medium under aerobic conditions. The medium typically contains a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts. The fermentation is carried out at a controlled temperature and pH for a period sufficient to allow for the production of the secondary metabolites.
- Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration. The feudomycin complex is then extracted from the mycelial cake and the supernatant using a water-immiscible organic solvent, such as chloroform or ethyl acetate.
- Purification: The crude extract is concentrated under reduced pressure. The resulting residue
 is subjected to column chromatography on silica gel. A step-wise gradient elution with a
 solvent system, typically a mixture of chloroform and methanol, is employed to separate the
 different feudomycin components. Fractions containing Feudomycin A are identified by thinlayer chromatography (TLC) and pooled.
- Final Purification: The pooled fractions are further purified by preparative TLC or highperformance liquid chromatography (HPLC) to yield pure Feudomycin A.

Spectroscopic Analysis

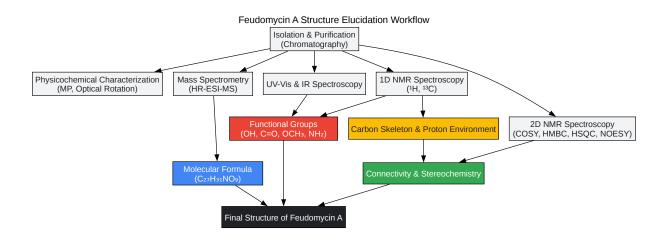


- Mass Spectrometry: High-resolution mass spectra are acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) to determine the exact mass and molecular formula of the compound.
- UV-Vis Spectroscopy: The UV-Vis spectrum is recorded on a spectrophotometer using methanol as the solvent. The sample is scanned over a wavelength range of 200-600 nm.
- Infrared Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet.
- NMR Spectroscopy:1H and 13C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in deuterated chloroform (CDCl3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For more complex structural assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed on modern instruments.

Structure Elucidation Workflow

The logical process for the structure elucidation of **Feudomycin A** is outlined below. This workflow demonstrates the systematic approach of combining various spectroscopic data to deduce the final chemical structure.





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Feudomycin A Structure Elucidation Workflow

Biological Activity and Signaling Pathways

While detailed studies on the specific signaling pathways affected by **Feudomycin A** are limited, as an anthracycline, its mechanism of action is presumed to be similar to that of other members of this class, such as doxorubicin and daunorubicin. The primary mechanisms of cytotoxicity for anthracyclines involve:

- DNA Intercalation: The planar aromatic ring system of the molecule inserts between DNA base pairs, obstructing DNA replication and transcription.
- Topoisomerase II Inhibition: Anthracyclines can form a stable complex with DNA and the enzyme topoisomerase II, leading to DNA double-strand breaks.



 Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species that cause cellular damage.

The diagram below illustrates the generally accepted cytotoxic mechanisms of anthracyclines.

Cancer Cell Feudomycin A (Anthracycline) Topoisomerase II Inhibition (Quinone Moiety) Inhibition of Replication & Transcription Reactive Oxygen Species (ROS) Generation Apoptosis

General Anthracycline Cytotoxic Pathways

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General Anthracycline Cytotoxic Pathways

Conclusion

Feudomycin A, as a distinct member of the anthracycline family, provides valuable insights into the structure-activity relationships of this important class of antibiotics. The detailed spectroscopic data and elucidation workflow presented in this guide offer a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug







development. Further investigation into the specific biological targets and mechanisms of **Feudomycin A** may yet uncover unique properties that could be exploited for the development of next-generation anticancer therapies.

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